(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone
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Overview
Description
The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a complex organic molecule featuring a triazole ring, a pyrrolidine ring, and an isoxazole ring
Mechanism of Action
Triazoles
Triazoles are a class of compounds that have been found to have a wide range of biological activities. They are often used in medicinal chemistry due to their ability to act as bioisosteres for various functional groups . They have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Cellular Effects
Based on the known activities of similar triazole derivatives, it can be hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Pyrrolidine Ring Introduction: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an electrophilic intermediate.
Isoxazole Ring Formation: The isoxazole ring is typically formed via a cycloaddition reaction involving a nitrile oxide and an alkene or alkyne.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and isoxazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the triazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential pharmacological properties. The triazole and isoxazole rings are known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Researchers are investigating its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity. Its structural features make it a candidate for applications in polymer science and materials engineering.
Comparison with Similar Compounds
Similar Compounds
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone: Similar structure but with a phenyl group instead of a cyclopropyl group.
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The cyclopropyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique pharmacological profiles compared to its analogs.
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-13(11-7-12(20-15-11)9-1-2-9)17-5-3-10(8-17)18-6-4-14-16-18/h4,6-7,9-10H,1-3,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEBXVQJSAXVJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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